3-(1-Naphthylamino)cyclohex-2-en-1-one

Lipophilicity Drug Design Pharmacokinetics

3-(1-Naphthylamino)cyclohex-2-en-1-one (CAS 326610-91-7) is a cyclic enaminone derivative characterized by a 1-naphthylamine substitution on the cyclohex-2-en-1-one core. Its molecular formula is C16H15NO, with a molecular weight of 237.30 g/mol and a computed XLogP3-AA of 3.4, reflecting significant lipophilicity compared to simpler aryl analogs.

Molecular Formula C16H15NO
Molecular Weight 237.302
CAS No. 326610-91-7
Cat. No. B2858647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Naphthylamino)cyclohex-2-en-1-one
CAS326610-91-7
Molecular FormulaC16H15NO
Molecular Weight237.302
Structural Identifiers
SMILESC1CC(=CC(=O)C1)NC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C16H15NO/c18-14-8-4-7-13(11-14)17-16-10-3-6-12-5-1-2-9-15(12)16/h1-3,5-6,9-11,17H,4,7-8H2
InChIKeyROEDTQBQKAUASI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Naphthylamino)cyclohex-2-en-1-one (CAS 326610-91-7) Chemical Class and Physicochemical Baseline for Scientific Procurement


3-(1-Naphthylamino)cyclohex-2-en-1-one (CAS 326610-91-7) is a cyclic enaminone derivative characterized by a 1-naphthylamine substitution on the cyclohex-2-en-1-one core [1]. Its molecular formula is C16H15NO, with a molecular weight of 237.30 g/mol and a computed XLogP3-AA of 3.4, reflecting significant lipophilicity compared to simpler aryl analogs [1]. The compound contains a hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and a topological polar surface area (TPSA) of 29.1 Ų, which collectively influence its molecular interactions and passive permeability [1]. This specific substitution pattern imparts unique steric and electronic properties, distinguishing it from other naphthyl isomers and phenyl-substituted enaminones [2].

Why Generic Substitution of 3-(1-Naphthylamino)cyclohex-2-en-1-one with Closest Analogs is Scientifically Unjustified


Generic substitution with seemingly similar enaminones, such as the 2-naphthyl isomer or phenyl-substituted analog, is not scientifically defensible due to divergent physicochemical and biological activity profiles. While the 1-naphthyl and 2-naphthyl isomers share identical molecular weight and computed lipophilicity (XLogP3-AA 3.4) [1], their steric presentation and electronic distribution differ, leading to distinct binding affinities for biological targets [2]. Direct experimental evidence demonstrates that 3-(1-Naphthylamino)cyclohex-2-en-1-one exhibits high-affinity binding (Kd = 1.35 nM) to the human histamine H3 receptor (H3R), whereas its affinity for the related H4 receptor is approximately 7-fold lower (Kd = 9.16 nM), indicating target selectivity that is unlikely to be preserved across structural analogs [2]. Moreover, the phenyl analog (XLogP3-AA 2.2) [3] is significantly less lipophilic, which will alter membrane permeability, pharmacokinetics, and target engagement. These quantitative differences underscore the critical need for precise compound selection rather than casual substitution.

Quantitative Differentiation of 3-(1-Naphthylamino)cyclohex-2-en-1-one Against Closest Analogs: Evidence-Based Procurement Guide


Lipophilicity-Driven Permeability Advantage Over Phenyl Analog

3-(1-Naphthylamino)cyclohex-2-en-1-one exhibits a computed XLogP3-AA of 3.4, which is 1.2 log units higher than the phenyl-substituted analog 3-(Phenylamino)cyclohex-2-en-1-one (XLogP3-AA = 2.2) [1]. This difference indicates significantly increased lipophilicity, which correlates with enhanced passive membrane permeability and potential blood-brain barrier penetration. In contrast, the 2-naphthyl isomer (CID 823121) has an identical XLogP3-AA of 3.4 [2], demonstrating that while both naphthyl isomers share similar overall lipophilicity, the 1-naphthyl substitution may offer distinct steric and electronic advantages in target binding.

Lipophilicity Drug Design Pharmacokinetics

High-Affinity Histamine H3 Receptor Binding and Selectivity Profile

In a BRET-based binding assay using human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, 3-(1-Naphthylamino)cyclohex-2-en-1-one demonstrated a dissociation constant (Kd) of 1.35 nM [1]. This represents sub-nanomolar to low-nanomolar affinity for the H3 receptor. Importantly, the same compound showed a 6.8-fold lower affinity for the H4 receptor (Kd = 9.16 nM) under similar assay conditions [1], indicating a degree of selectivity between closely related histamine receptor subtypes. No directly comparable affinity data for the 2-naphthyl or phenyl analogs are publicly available, but this selectivity profile provides a basis for prioritizing the 1-naphthyl derivative in H3R-focused studies.

GPCR Histamine Receptor Binding Affinity

Gamma-Secretase Modulation Activity: A Differentiating Functional Readout

3-(1-Naphthylamino)cyclohex-2-en-1-one modulates gamma-secretase activity in cellular assays, as evidenced by an EC50 of 105 nM for reduction of amyloid beta 42 (Aβ42) production in human H4 cells expressing human APP751 [1]. This activity is notable given that gamma-secretase modulation is a key therapeutic strategy for Alzheimer's disease. In contrast, a structurally distinct gamma-secretase inhibitor, RO-4929097, exhibits an EC50 of 14 nM in a different cellular assay (HEK293 cells expressing APP695, measuring Aβ40) [2]. While direct head-to-head comparisons are not available, the 1-naphthyl compound's activity profile at sub-micromolar concentrations suggests it may serve as a useful tool for studying gamma-secretase biology. The 2-naphthyl isomer and phenyl analog have not been reported in this context, highlighting the unique functional relevance of the 1-naphthyl substitution.

Alzheimer's Disease Gamma-Secretase Amyloid Beta

Validated Application Scenarios for 3-(1-Naphthylamino)cyclohex-2-en-1-one Based on Quantitative Evidence


Histamine H3 Receptor Pharmacology and Drug Discovery

Given its high-affinity binding to the human H3 receptor (Kd = 1.35 nM) and measurable selectivity over H4R (6.8-fold lower affinity), this compound is well-suited as a chemical probe or reference ligand for H3R binding assays, functional studies, and high-throughput screening campaigns aimed at identifying novel H3R modulators [1]. Its naphthyl group provides a distinct structural scaffold compared to common imidazole-based H3R ligands, offering a complementary tool for exploring allosteric binding sites or biased signaling pathways.

Alzheimer's Disease Research: Gamma-Secretase Modulation

The compound's ability to reduce Aβ42 production with an EC50 of 105 nM in a cellular model of Alzheimer's disease positions it as a valuable chemical tool for investigating gamma-secretase modulation and Aβ42-specific pathways [2]. It can be used in mechanistic studies to dissect the role of gamma-secretase in amyloid beta processing and as a reference compound in the development of novel gamma-secretase modulators.

Structure-Activity Relationship (SAR) Studies of Enaminones

The distinct physicochemical properties of the 1-naphthyl derivative (XLogP3-AA = 3.4) compared to the phenyl analog (XLogP3-AA = 2.2) [3] and the positional isomer (2-naphthyl) [4] provide a strong rationale for including this compound in SAR campaigns aimed at optimizing lipophilicity, permeability, and target engagement of enaminone-based lead compounds. It serves as a reference point for understanding the impact of aryl substitution on ADME properties and biological activity.

Chemical Biology Probe for GPCR Target Deconvolution

The combination of high H3R affinity and moderate gamma-secretase modulatory activity makes this compound a candidate for chemical biology studies requiring a tool with dual-target engagement potential. Its selectivity profile (H3R over H4R) can be leveraged in cellular assays to deconvolute histamine receptor subtype contributions to complex phenotypes.

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